Cas no 2764018-93-9 (6-(aminomethyl)spiro3.3heptan-1-one)
6-(aminomethyl)spiro3.3heptan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-26670689
- 6-(aminomethyl)spiro[3.3]heptan-1-one
- 2764018-93-9
- 6-(aminomethyl)spiro3.3heptan-1-one
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- Inchi: 1S/C8H13NO/c9-5-6-3-8(4-6)2-1-7(8)10/h6H,1-5,9H2
- InChI Key: MOXNZLOQJZFBBP-UHFFFAOYSA-N
- SMILES: O=C1CCC21CC(CN)C2
Computed Properties
- Exact Mass: 139.099714038g/mol
- Monoisotopic Mass: 139.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 43.1Ų
6-(aminomethyl)spiro3.3heptan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26670689-1g |
6-(aminomethyl)spiro[3.3]heptan-1-one |
2764018-93-9 | 1g |
$928.0 | 2023-09-12 | ||
| Enamine | EN300-26670689-5g |
6-(aminomethyl)spiro[3.3]heptan-1-one |
2764018-93-9 | 5g |
$2692.0 | 2023-09-12 | ||
| Enamine | EN300-26670689-10g |
6-(aminomethyl)spiro[3.3]heptan-1-one |
2764018-93-9 | 10g |
$3992.0 | 2023-09-12 | ||
| Enamine | EN300-26670689-0.05g |
6-(aminomethyl)spiro[3.3]heptan-1-one |
2764018-93-9 | 95.0% | 0.05g |
$780.0 | 2025-03-20 | |
| Enamine | EN300-26670689-0.1g |
6-(aminomethyl)spiro[3.3]heptan-1-one |
2764018-93-9 | 95.0% | 0.1g |
$817.0 | 2025-03-20 | |
| Enamine | EN300-26670689-0.25g |
6-(aminomethyl)spiro[3.3]heptan-1-one |
2764018-93-9 | 95.0% | 0.25g |
$855.0 | 2025-03-20 | |
| Enamine | EN300-26670689-0.5g |
6-(aminomethyl)spiro[3.3]heptan-1-one |
2764018-93-9 | 95.0% | 0.5g |
$891.0 | 2025-03-20 | |
| Enamine | EN300-26670689-1.0g |
6-(aminomethyl)spiro[3.3]heptan-1-one |
2764018-93-9 | 95.0% | 1.0g |
$928.0 | 2025-03-20 | |
| Enamine | EN300-26670689-2.5g |
6-(aminomethyl)spiro[3.3]heptan-1-one |
2764018-93-9 | 95.0% | 2.5g |
$1819.0 | 2025-03-20 | |
| Enamine | EN300-26670689-5.0g |
6-(aminomethyl)spiro[3.3]heptan-1-one |
2764018-93-9 | 95.0% | 5.0g |
$2692.0 | 2025-03-20 |
6-(aminomethyl)spiro3.3heptan-1-one Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 6-(aminomethyl)spiro3.3heptan-1-one
Exploring 6-(aminomethyl)spiro[3.3]heptan-1-one (CAS No. 2764018-93-9): A Versatile Building Block in Modern Chemistry
In the ever-evolving landscape of chemical research, 6-(aminomethyl)spiro[3.3]heptan-1-one (CAS No. 2764018-93-9) has emerged as a compound of significant interest. This spirocyclic structure, featuring both an aminomethyl group and a ketone functionality, offers unique opportunities for synthetic applications. Researchers are increasingly drawn to its potential in drug discovery, material science, and asymmetric catalysis, making it a hot topic in contemporary organic chemistry discussions.
The structural uniqueness of spiro[3.3]heptane derivatives like this compound lies in their rigid three-dimensional framework. Unlike traditional linear or planar structures, the spirocyclic core provides exceptional steric control, which is particularly valuable when designing molecules with specific biological activities. Recent publications in journals like Organic Letters and Chemical Communications highlight how such scaffolds can improve binding affinity and metabolic stability in pharmaceutical candidates.
From a synthetic chemistry perspective, the presence of both primary amine and ketone functionalities in 6-(aminomethyl)spiro[3.3]heptan-1-one allows for diverse chemical transformations. The amine group can participate in condensation reactions to form imines or amides, while the ketone offers opportunities for nucleophilic additions or reductive amination. This dual reactivity explains why the compound frequently appears in patent literature related to fragment-based drug design and covalent inhibitor development.
Recent advances in AI-assisted molecular design have further amplified interest in structurally constrained compounds like this one. Computational models suggest that spirocyclic architectures often exhibit improved pharmacokinetic properties compared to their flexible counterparts. This aligns with current industry trends toward three-dimensional fragment libraries, where researchers actively seek compounds that can explore novel chemical space beyond flat aromatic systems.
The compound's potential extends beyond pharmaceuticals. Materials scientists are investigating its utility in creating high-performance polymers, where the rigid spiro structure could impart thermal stability and mechanical strength. Additionally, the chiral nature of certain derivatives makes them intriguing candidates for asymmetric catalysis applications, particularly in the synthesis of enantiomerically pure compounds for agrochemicals and specialty chemicals.
Analytical characterization of 6-(aminomethyl)spiro[3.3]heptan-1-one typically involves techniques like NMR spectroscopy (showing distinct signals for the spiro protons at 1.5-2.5 ppm), mass spectrometry (with characteristic fragmentation patterns), and X-ray crystallography (revealing the precise three-dimensional arrangement). These methods confirm the compound's structural integrity and purity, which are critical for reproducible research outcomes.
Environmental and safety considerations for this compound follow standard laboratory protocols for handling amino ketones. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during manipulation. The growing emphasis on green chemistry principles has also spurred investigations into sustainable synthetic routes for such spirocyclic compounds.
Looking forward, the scientific community anticipates expanded applications of 6-(aminomethyl)spiro[3.3]heptan-1-one in emerging fields like proteolysis targeting chimeras (PROTACs) and molecular glues. Its balanced lipophilicity (predicted LogP ~1.2) and molecular weight (~139 g/mol) position it favorably for these cutting-edge therapeutic modalities. As synthetic methodologies continue to advance, particularly in C-H activation and late-stage functionalization, the accessibility and derivatization potential of this scaffold will likely increase.
For researchers sourcing this compound, quality parameters such as enantiomeric purity (when applicable) and residual solvent content should be carefully evaluated. Reputable suppliers typically provide comprehensive analytical data, including HPLC chromatograms and certificates of analysis, to ensure material suitability for specific applications. The current market price reflects its status as a specialty chemical with growing demand in both academic and industrial settings.
In conclusion, 6-(aminomethyl)spiro[3.3]heptan-1-one (CAS No. 2764018-93-9) represents a compelling case study in how structural innovation drives modern chemical research. Its multifaceted reactivity, combined with favorable physicochemical properties, ensures its continued relevance across multiple disciplines. As the field moves toward more three-dimensional and spatially efficient molecular architectures, compounds featuring the spiro[3.3]heptane core will undoubtedly play increasingly important roles in addressing complex scientific challenges.
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